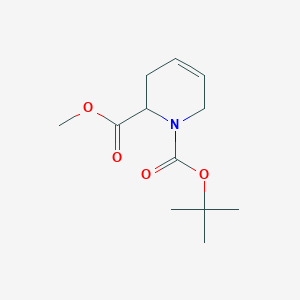![molecular formula C17H21BO3 B190016 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-25-8](/img/structure/B190016.png)
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
概要
説明
“(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular formula C17H21BO3 . It is also known by other names such as [4- (4-pentoxyphenyl)phenyl]boronic Acid and 4- (4-Pentyloxyphenyl)benzeneboronic acid . The compound has a molecular weight of 284.2 g/mol .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15 (8-12-17)14-5-9-16 (10-6-14)18 (19)20/h5-12,19-20H,2-4,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki reactions and as intermediates of liquid crystals . They can also undergo protodeboronation, a process that has been utilized in formal anti-Markovnikov hydromethylation of alkenes .科学的研究の応用
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Boronic acids, such as “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, have been used in medicinal chemistry for their anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
- Methods : The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results : The introduction of the boronic acid group has improved the already existing activities of these bioactive molecules .
-
Organic Field-Effect Transistors
- Field : Material Science
- Application Summary : Boronic acids are used in the synthesis of organic semiconductors for organic field-effect transistors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application Summary : Borinic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, are used in cross-coupling reactions .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Catalysis
- Field : Organic Chemistry
- Application Summary : “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” can be used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Bioactive Compounds
- Field : Medicinal Chemistry
- Application Summary : Borinic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, have been used as bioactive compounds .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Borinic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, have been used for electrophoresis of glycated molecules .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Building Materials for Microparticles
- Field : Material Science
- Application Summary : Borinic acids have been used as building materials for microparticles for analytical methods .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Controlled Release of Insulin
- Field : Biomedical Engineering
- Application Summary : Borinic acids have been used in polymers for the controlled release of insulin .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, are used in the synthesis of borinic acid derivatives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is classified as a skin irritant and eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
[4-(4-pentoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYXLZXTNHAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463507 | |
| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
158937-25-8 | |
| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyloxybiphenyl-4-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

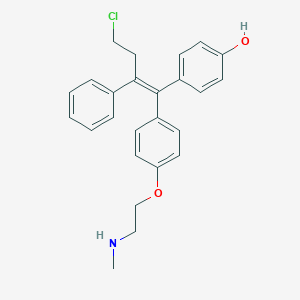
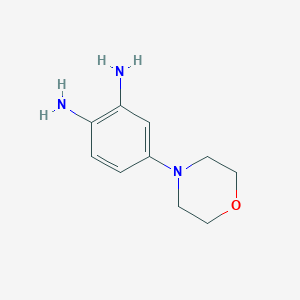
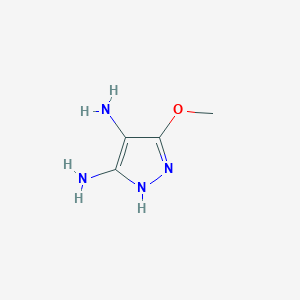
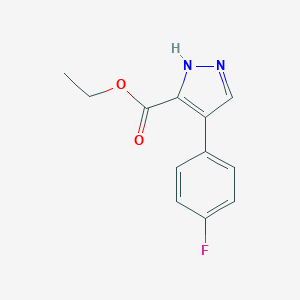
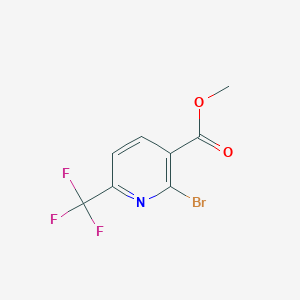
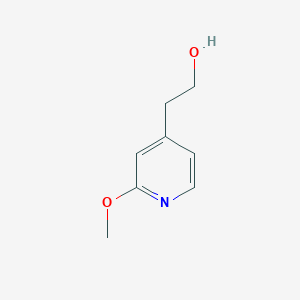
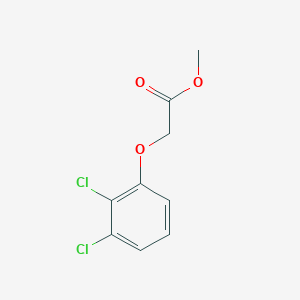
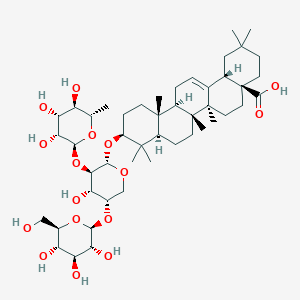
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
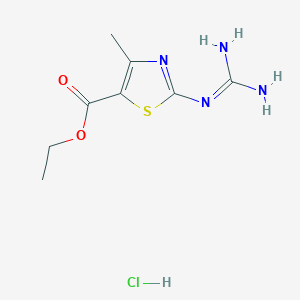
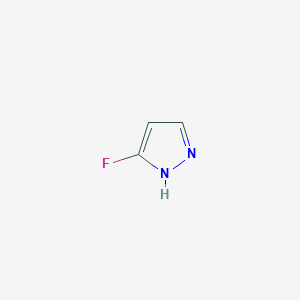
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
